pyrocatechol

Description

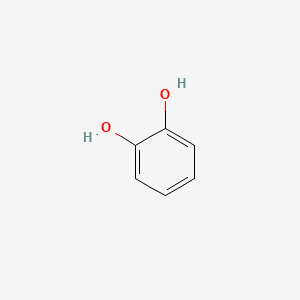

Catechol is a benzenediol comprising of a benzene core carrying two hydroxy substituents ortho to each other. It has a role as a genotoxin, an allelochemical and a plant metabolite. It is a conjugate acid of a catecholate(1-).

Pyrocatechol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Exposure to catechol may occur during its manufacture and use. Skin contact with catechol causes eczematous dermatitis in humans. In humans, absorption through the skin results in an illness resembling that induced by phenol, except convulsions are more pronounced. Large doses of catechol can cause depression of the central nervous system (CNS) and a prolonged rise of blood pressure in animals. Due to the lack of information regarding the duration of exposure in the above studies, it is not clear whether these health effects were observed following acute (short-term) or chronic (long-term) exposure. Tumors in the glandular stomach were observed in orally exposed rats. The International Agency for Research on Cancer (IARC) has classified catechol as a Group 2B, possible human carcinogen. EPA has not classified catechol with respect to potential carcinogenicity.

Catechol is a natural product found in Pinus densiflora, Illicium simonsii, and other organisms with data available.

Catechol can cause cancer according to The World Health Organization's International Agency for Research on Cancer (IARC).

This compound, often known as catechol or benzene-1,2-diol, is a benzenediol, with formula C6H4(OH)2. It was first prepared in 1839 by H. Reinsch by distilling catechin (the juice of Mimosa catechu). This colourless compound occurs naturally, but about 20000 tons are manufactured each year, mainly as precursors to pesticides, flavors, and fragrances. Its sulfonic acid is often present in the urine of many mammals. Small amounts of catechol occur naturally in fruits and vegetables, along with the enzyme polyphenol oxidase. Upon mixing the enzyme with the substrate and exposure to oxygen (as when a potato or apple is cut), the colorless catechol oxidizes to reddish-brown benzoquinone derivatives. The enzyme is inactivated by adding an acid, such as lemon juice, or by refrigeration. Excluding oxygen also prevents the browning reaction. Catechol melts at 28 oC and boils at 250 oC. It is employed in medicine as an expectorant. The dimethyl ether or veratrol is also used in medicine. Many other pyrocatechin derivatives have been suggested for therapeutic application.

Structure

3D Structure

Propriétés

IUPAC Name |

benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIMNLLNPGFGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Record name | CATECHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CATECHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | catechol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Catechol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26982-53-6, 20244-21-7 (unspecified hydrochloride salt) | |

| Record name | 1,2-Benzenediol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26982-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Catechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3020257 | |

| Record name | 1,2-Benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; white; odorless. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless, crystalline solid with a faint odor; Note: Discolors to brown in air & light; [NIOSH], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR AND LIGHT., Colorless, crystalline solid with a faint odor., Colorless, crystalline solid with a faint odor. [Note: Discolors to brown in air & light.] | |

| Record name | CATECHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Catechol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyrocatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000957 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CATECHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CATECHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/160 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Catechol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0109.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

473 °F at 760 mmHg (sublimes) (NTP, 1992), 245.5 °C at 760 mm Hg; sublimes, BP: 221.5 °C at 400 mm Hg; 197.7 °C at 200 mm Hg; 176 °C at 100 mm Hg; 161.7 °C at 60 mm Hg; 134 °C at 20 mm Hg; 118.3 °C at 10 mm Hg; 104 °C at 5 mm Hg ... Volatile with steam, 245.5 °C, 474 °F | |

| Record name | CATECHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dihydroxybenzene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CATECHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CATECHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CATECHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/160 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Catechol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0109.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

261 °F (NTP, 1992), 127 °C, 260 °F (127 °C) (Closed cup), 127.2 °C (open cup), 127 °C (261 °F) (Closed cup), 127 °C c.c., 261 °F | |

| Record name | CATECHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Catechol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CATECHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CATECHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CATECHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/160 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Catechol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0109.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992), In water, 4.61X10+5 mg/L at 25 °C, Soluble in chloroform, ether; very soluble in pyridine, aqueous alkalis, Very soluble in alcohol, ethyl ether, acetate, 461.0 mg/mL, Solubility in water, g/100ml at 20 °C: 43, 44% | |

| Record name | CATECHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dihydroxybenzene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CATECHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrocatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000957 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CATECHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Catechol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0109.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.344 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.344, Density: 1.371, Relative density (water = 1): 1.3, 1.34 | |

| Record name | CATECHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CATECHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CATECHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CATECHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/160 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Catechol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0109.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.79 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.79 (Air = 1), Relative vapor density (air = 1): 3.8, 3.79 | |

| Record name | CATECHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CATECHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CATECHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CATECHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/160 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

5 mmHg at 219 °F ; 10 mmHg at 244.9 °F (NTP, 1992), 0.03 [mmHg], VP: 10 mm Hg at 118.3 °C, 3X10-2 mm Hg at 20 °C (extrapolated), Vapor pressure, Pa at 20 °C: 3 (negligible), 10 mmHg at 245 °F, (244 °F): 10 mmHg | |

| Record name | CATECHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Catechol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CATECHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CATECHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CATECHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/160 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Catechol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0109.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Ash content, wt% (max) is 0.05. /From table/ | |

| Record name | CATECHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic tablets, prisms from toluene ... its aqueous solutions soon turn brown, Colorless crystals, discolors to brown on exposure to air and light, especially when moist | |

CAS No. |

120-80-9 | |

| Record name | CATECHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Catechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Catechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dihydroxybenzene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-dihydroxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYROCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF3AJ089DQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CATECHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrocatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000957 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CATECHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CATECHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/160 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pyrocatechol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UX100590.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

221 °F (NTP, 1992), 105 °C, 221 °F | |

| Record name | CATECHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dihydroxybenzene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CATECHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrocatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000957 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CATECHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CATECHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/160 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Catechol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0109.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pyrocatechol via Phenol Hydroxylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pyrocatechol through the hydroxylation of phenol. It delves into the core methodologies, catalytic systems, and reaction kinetics that are pivotal for professionals in chemical research and drug development. This document offers a comparative analysis of prominent catalytic systems, detailed experimental protocols, and visual representations of reaction pathways and workflows to facilitate a deeper understanding and practical application of this important chemical transformation.

Introduction

The hydroxylation of phenol is a critical industrial process for the production of dihydroxybenzenes, primarily this compound (catechol) and hydroquinone. This compound is a valuable precursor and intermediate in the synthesis of pharmaceuticals, agrochemicals, flavors, and fragrances. The selective synthesis of this compound over its isomer, hydroquinone, remains a significant challenge in synthetic chemistry. This guide focuses on the direct hydroxylation of phenol using hydrogen peroxide (H₂O₂), an environmentally benign oxidizing agent, and explores the catalytic systems that influence the efficiency and selectivity of this reaction.

Catalytic Systems for Phenol Hydroxylation

The choice of catalyst is paramount in directing the hydroxylation of phenol towards the desired product, this compound. This section provides a comparative analysis of three key catalytic systems: Titanium Silicalite-1 (TS-1), Iron-Based Metal-Organic Frameworks (Fe-BTC), and Copper-Based Catalysts.

Quantitative Data Presentation

The following tables summarize the quantitative data from various studies on phenol hydroxylation, offering a clear comparison of the performance of different catalytic systems under various reaction conditions.

Table 1: Performance of Titanium Silicalite-1 (TS-1) Catalysts

| Catalyst | Phenol:H₂O₂ Molar Ratio | Temperature (°C) | Solvent | Phenol Conversion (%) | This compound Selectivity (%) | Hydroquinone Selectivity (%) | Reference |

| TS-1 | 1:0.33 | 80 | Acetone | 25.0 | 47.6 | 52.4 | [1] |

| TS-1 | 3:1 | 100 | None | 30.0 | ~50 | ~50 | [2] |

| Alkaline-treated TS-1 | 1:0.5 | 60 | Acetone | 45.2 | - | - | [3] |

| Fe₂O₃/TS-1 | - | 70 | Water | ~15 | ~45 | ~55 | [4] |

| Cu-modified TS-1 | 1:0.33 | 80 | Water | 49.8 | ~50 | ~50 | [5] |

Table 2: Performance of Iron-Based Metal-Organic Framework (Fe-BTC) Catalysts

| Catalyst | Phenol:H₂O₂ Molar Ratio | Temperature (°C) | Solvent | Phenol Conversion (%) | This compound Selectivity (%) | Hydroquinone Selectivity (%) | Reference |

| Fe-BTC | 1:1 | 35 | Water | 8.8 | 68.2 | 29.5 | [6][7] |

| Fe-BTC | 1:1 | 50 | Water | 16.9 | 66.9 | 32.4 | [6][7] |

| Fe-BTC | 1:1 | 70 | Water | 16.9 | 64.5 | 27.3 | [6][7] |

| Fe-BTC (recycled 4x) | 1:1 | 50 | Water | 15.1 | 67.5 | 31.1 | [6][7] |

Table 3: Performance of Copper-Based Catalysts

| Catalyst | Phenol:H₂O₂ Molar Ratio | Temperature (°C) | Solvent | Phenol Conversion (%) | This compound Selectivity (%) | Hydroquinone Selectivity (%) | Reference |

| Cu-apatite | 1:2 | 60 | Water | 64.0 | ~50 | ~45 | [8] |

| Cu/TS-1 | 1:0.33 | 80 | Water | 49.8 | ~50 | ~50 | [5] |

| Cu(II) complex | - | 25 | Acetone | - | - | - | [9] |

| Porous CuO monoliths | - | - | - | - | - | - | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound from phenol hydroxylation.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for the catalytic hydroxylation of phenol.

Detailed Protocol for Phenol Hydroxylation using Fe-BTC Catalyst[6][7]

1. Catalyst Preparation (if not commercially available):

-

Synthesize Fe-BTC (Basolite® F300 is a commercial equivalent) according to established literature procedures. This typically involves the reaction of an iron salt (e.g., FeCl₃) with 1,3,5-benzenetricarboxylic acid (H₃BTC).

2. Reaction Setup:

-

Equip a two-necked round-bottom flask with a water-cooled condenser and a magnetic stirrer.

-

Charge the flask with 470 mg of phenol, 15 cm³ of deionized water, and 20 mg of the Fe-BTC catalyst.

3. Reaction Execution:

-

Place the flask in a preheated oil bath and stir the mixture at the desired temperature (e.g., 50 °C).

-

Using a syringe, add the required amount of 30% aqueous hydrogen peroxide (H₂O₂) to the reaction mixture while maintaining constant stirring. The molar ratio of phenol to H₂O₂ is typically 1:1.

-

Allow the reaction to proceed for the desired duration (e.g., 1-4 hours).

4. Catalyst Recovery and Product Analysis:

-

After the reaction is complete, cool the mixture to room temperature.

-

Recover the Fe-BTC catalyst by filtration.

-

Wash the recovered catalyst with water and ethanol, then dry it in a vacuum oven at 120 °C for 4 hours for reuse.

-

Analyze the filtrate for the conversion of phenol and the formation of products (this compound, hydroquinone, and any byproducts) using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-Wax).

-

Identify and quantify the products by comparing their retention times and peak areas with those of authentic standards.

Protocol Outline for Phenol Hydroxylation using TS-1 Catalyst

1. Catalyst Preparation:

-

Synthesize TS-1 via hydrothermal methods as described in the literature. This involves the hydrolysis of a silicon source (e.g., tetraethyl orthosilicate) and a titanium source (e.g., titanium tetrabutoxide) in the presence of a template (e.g., tetrapropylammonium hydroxide). Calcine the resulting solid to remove the template.

2. Reaction Setup:

-

In a batch reactor, combine the TS-1 catalyst, phenol, and a solvent (commonly acetone or water).

3. Reaction Execution:

-

Heat the mixture to the desired reaction temperature (typically 80-100 °C) under stirring.

-

Introduce the aqueous H₂O₂ solution to the reactor.

-

Maintain the reaction conditions for a specified time (e.g., 1-6 hours).

4. Product Analysis:

-

After cooling and filtering the catalyst, analyze the liquid phase using GC or High-Performance Liquid Chromatography (HPLC) to determine phenol conversion and product distribution.

Protocol Outline for Phenol Hydroxylation using Copper-Based Catalysts

1. Catalyst Preparation:

-

Prepare the copper-based catalyst. For example, copper-apatite can be synthesized via a co-precipitation method.[8]

2. Reaction Setup:

-

In a suitable reactor, disperse the copper-based catalyst in a solvent (often water).

-

Add phenol to the mixture.

3. Reaction Execution:

-

Heat the suspension to the reaction temperature (e.g., 60 °C).

-

Add H₂O₂ to initiate the reaction.

-

Monitor the reaction progress over time.

4. Product Analysis:

-

Separate the catalyst from the reaction mixture.

-

Analyze the product composition using appropriate chromatographic techniques (GC or HPLC).

Reaction Mechanisms and Signaling Pathways

The mechanism of phenol hydroxylation is complex and highly dependent on the catalyst employed. This section provides a visual representation of the proposed reaction pathways.

Proposed Radical Mechanism for Fe-BTC Catalyzed Phenol Hydroxylation

The reaction over Fe-BTC is believed to proceed through a radical mechanism initiated by the decomposition of H₂O₂ on the iron centers of the MOF.

This mechanism highlights the generation of hydroxyl radicals (•OH) which then attack the phenol ring at the ortho and para positions to yield this compound and hydroquinone, respectively.[6][7]

Conclusion

The synthesis of this compound from phenol hydroxylation is a field of active research, with significant advancements in catalytic systems. This guide has provided a comparative overview of TS-1, Fe-BTC, and copper-based catalysts, highlighting their respective performances through quantitative data. The detailed experimental protocols offer a practical foundation for researchers to replicate and build upon these findings. The visualized reaction mechanism and experimental workflow aim to enhance the understanding of the underlying chemical processes. The choice of catalyst and the optimization of reaction conditions are crucial for achieving high selectivity towards this compound, and future research will likely focus on the development of even more efficient and selective catalytic systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Copper-modified TS-1 catalyzed hydroxylation of phenol with hydrogen peroxide as the oxidant - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Hydroxylation of Phenol Catalyzed by Iron Metal-Organic Framework (Fe-BTC) with Hydrogen Peroxide [scirp.org]

- 7. scirp.org [scirp.org]

- 8. Aqueous-phase catalytic hydroxylation of phenol with H 2 O 2 by using a copper incorporated apatite nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02021G [pubs.rsc.org]

- 9. One-step selective hydroxylation of benzene to phenol with hydrogen peroxide catalysed by copper complexes incorporated into mesoporous silica–alumina - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

The Ubiquitous Presence of Pyrocatechol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocatechol, a dihydroxy-phenol, is a naturally occurring organic compound found throughout the plant kingdom. While often associated with the browning of fruits and vegetables, its roles extend far beyond this familiar phenomenon. In plants, this compound and its derivatives are key players in a variety of physiological processes, including defense against herbivores and pathogens, allelopathic interactions with competing plants, and as a precursor to a diverse array of secondary metabolites. This technical guide provides an in-depth exploration of the natural occurrence of this compound in plants, its biosynthesis, physiological functions, and the analytical methodologies used for its quantification.

Natural Occurrence and Quantitative Data

This compound is biosynthesized by plants and can be found in a free form or as a component of more complex molecules such as tannins, flavonoids, and catecholamines.[1][2] Its presence is widespread, having been identified in various plant parts including leaves, fruits, bark, and root exudates. One of the most observable roles of this compound is in the enzymatic browning of fruits and vegetables like apples and potatoes, a process initiated by the enzyme polyphenol oxidase upon tissue damage and exposure to air.[1][2]

While qualitative data on the presence of this compound is abundant, quantitative data is more sporadic in the literature. The following table summarizes available quantitative data on this compound concentrations in various plant species. It is important to note that concentrations can vary significantly based on the plant species, tissue type, developmental stage, and environmental conditions.

| Plant Species | Plant Part | Concentration | Analytical Method | Reference(s) |

| Solanum lycopersicum (Tomato) | Leaves | Presence confirmed, involved in defense | Not Quantified | [3] |

| Fragaria spp. (Strawberry) | Leaves | Presence confirmed, provides resistance to spider mites | Not Quantified | [4] |

| Eucalyptus spp. | Leachates of bark, fresh leaves, and leaf litter | Presence confirmed as an allelochemical | Not Quantified | |

| Salix spp. (Willow) | Bark | Low concentration, difficult to quantify in crude extracts | MGD-HPTLC, HPLC-DAD | [1] |

| Rice (Oryza sativa) | Root exudates | Present among other phenolic acids | GC/MS/MS | [2] |

| Medicago truncatula | Root exudates | Presence implied in allelopathic effects | Bioassays | [2][5] |

| Solanum rostratum | Root exudates | Identified as a potential allelochemical | GC-MS |

This table is populated with representative data and is not exhaustive. Concentrations can vary based on specific cultivars, environmental conditions, and analytical methods used.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is intrinsically linked to the shikimate pathway, the central route for the production of aromatic amino acids and a vast array of phenolic compounds. While the complete biosynthetic pathway to free this compound is not fully elucidated in all plant species, a key route involves the conversion of salicylic acid.

Recent research has identified a salicylic acid 1-hydroxylase enzyme in some plant species, such as tomato (Solanum lycopersicum), which catalyzes the oxidative decarboxylation of salicylic acid to produce this compound.[1][6] Salicylic acid itself is synthesized from chorismate, a key intermediate of the shikimate pathway.

Biosynthesis of this compound from the Shikimate Pathway.

Functions of this compound in Plants

This compound plays a multifaceted role in plant physiology, primarily centered around defense and interaction with the environment.

-

Defense against Herbivores and Pathogens: this compound and its derivatives can act as toxins or feeding deterrents to a wide range of herbivores.[3] For instance, the presence of catechol-based phenolics in strawberry leaves confers resistance against the two-spotted spider mite.[4] Upon tissue damage, the oxidation of this compound to quinones not only causes browning but also generates reactive molecules that can inhibit pathogen growth.

-

Allelopathy: Plants can release this compound into the soil through root exudates, a process known as allelopathy.[2] These compounds can inhibit the germination and growth of neighboring plants, thus reducing competition for resources. The allelopathic effects of this compound are concentration-dependent, with higher concentrations generally leading to stronger inhibition.[2][5]

-

Abiotic Stress Response: The accumulation of phenolic compounds, including this compound, is often observed in plants subjected to abiotic stresses such as drought, high salinity, and heavy metal exposure.[7] These compounds can act as antioxidants, scavenging reactive oxygen species (ROS) that are produced under stressful conditions and cause cellular damage.

Signaling Pathways Involving this compound

While this compound is a product of plant defense responses, its direct role as a primary signaling molecule is still an active area of research. However, its biosynthesis is intricately linked to the well-established salicylic acid (SA) and jasmonic acid (JA) signaling pathways, which are central to plant immunity.

The production of this compound from salicylic acid positions it as a downstream component of the SA signaling pathway. The SA pathway is typically activated in response to biotrophic and hemibiotrophic pathogens. There is often an antagonistic relationship between the SA and JA pathways, where the activation of one can suppress the other. The production of this compound could therefore be a mechanism to fine-tune the plant's defense response.

Interplay of SA, JA, and this compound in Plant Defense.

Experimental Protocols

Accurate quantification of this compound in plant matrices is essential for understanding its physiological roles. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed for this purpose.

General Experimental Workflow

The analysis of this compound from plant samples generally follows a standardized workflow, from sample preparation to instrumental analysis.

General Workflow for this compound Analysis in Plants.

Detailed Methodologies

1. Sample Preparation and Extraction

-

Objective: To extract this compound from the plant matrix while minimizing degradation.

-

Protocol:

-

Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Weigh approximately 1-5 g of the powdered tissue into a centrifuge tube.

-

Add 10-20 mL of an appropriate extraction solvent (e.g., 80% methanol, ethanol, or ethyl acetate). The choice of solvent may need to be optimized depending on the plant matrix.

-

Vortex the mixture thoroughly and then sonicate for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

For exhaustive extraction, repeat steps 4-7 on the pellet and combine the supernatants.

-

Filter the combined supernatant through a 0.22 µm syringe filter into a clean vial for analysis.

-

2. Quantification by High-Performance Liquid Chromatography (HPLC-UV)

-

Objective: To separate and quantify this compound in the plant extract.

-

Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV-Vis detector.

-

Protocol:

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient might be: 0-5 min, 5% B; 5-20 min, 5-40% B; 20-25 min, 40-90% B; 25-30 min, 90% B; 30-35 min, 90-5% B; 35-40 min, 5% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: 275-280 nm.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the peak area against the concentration. Determine the concentration of this compound in the plant extract by comparing its peak area to the calibration curve.

-

3. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To provide a highly sensitive and specific method for this compound quantification, often requiring derivatization.

-

Instrumentation: A GC-MS system with a suitable capillary column (e.g., DB-5ms).

-

Protocol:

-

Derivatization:

-

Evaporate a known volume of the plant extract to dryness under a gentle stream of nitrogen.

-

Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.

-

Heat the mixture at 70°C for 60 minutes.

-

-

GC Conditions:

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

-

Quantification: Use a deuterated internal standard for accurate quantification. Create a calibration curve using derivatized this compound standards. The concentration is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

This compound is a significant and widespread secondary metabolite in the plant kingdom. Its roles in plant defense, allelopathy, and stress response underscore its importance in plant survival and ecosystem dynamics. For researchers and professionals in drug development, understanding the natural occurrence and biosynthesis of this compound can provide insights into novel bioactive compounds and their mechanisms of action. The detailed analytical protocols provided in this guide offer a robust framework for the accurate quantification of this compound, facilitating further research into its diverse functions in plants. As research continues, a more comprehensive picture of this compound's role in plant signaling and its potential applications will undoubtedly emerge.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of putative allelochemicals in rice root exudates for their role in the suppression of arrowhead root growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plant Defense against Insect Herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. Plants defensive responses against herbivores have downstream effects on nearby ecosystems - UChicago Medicine [uchicagomedicine.org]

- 6. researchgate.net [researchgate.net]

- 7. Abiotic Stress in Crop Production - PubMed [pubmed.ncbi.nlm.nih.gov]

pyrocatechol chemical properties and reactivity

An In-depth Technical Guide on the Core Chemical Properties and Reactivity of Pyrocatechol

Abstract

This compound, also known as catechol or 1,2-dihydroxybenzene, is a fundamental benzenediol with the formula C₆H₄(OH)₂.[1] It is a vital organic compound that serves as a precursor in the synthesis of pesticides, flavors, and pharmaceuticals.[2] This guide provides a comprehensive overview of the core chemical properties and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development. It includes a detailed summary of its physical and spectral properties, an in-depth analysis of its key reactions such as oxidation and metal ion complexation, and methodologies for relevant experiments.

Chemical and Physical Properties

This compound is a colorless to white crystalline solid that is known to turn brown upon exposure to air and light due to oxidation.[3][4] It is flammable and can sublime.[3] The compound is soluble in water and various organic solvents, including ether, benzene, and chloroform.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| IUPAC Name | benzene-1,2-diol | [5] |

| Synonyms | Catechol, 1,2-Benzenediol, 2-Hydroxyphenol | [1][6] |

| Molecular Formula | C₆H₆O₂ | [1][5] |

| Molar Mass | 110.11 g/mol | [1][7] |

| Appearance | White to faint beige crystalline solid/flakes | [1][3][6] |

| Density | 1.344 - 1.371 g/cm³ | [1][6][8] |

| Melting Point | 103 - 105 °C | [1][6][8][9] |

| Boiling Point | 245 - 245.5 °C | [1][2][6][9] |

| Flash Point | 127 °C (closed cup) | [7][8] |

| Water Solubility | 430 g/L (at 20 °C) | [6][8] |

| Solubility in other solvents | Soluble in ethanol, methanol, ether, benzene, chloroform, pyridine | [2][3][10][11] |

| pKa₁ | 9.45 | [2] |

| pKa₂ | 12.8 | [2] |

| log P (Octanol/Water) | 0.88 | [2] |

| Vapor Pressure | 1 mm Hg (at 75 °C); 10 mmHg (at 117-118.3 °C) | [4][6][7] |

| Explosive Limit | 1.97% (V) | [6][8] |

Spectral Data

The structural characteristics of this compound have been well-defined by various spectroscopic techniques.

Table 2: Spectral Data for this compound

| Technique | Observed Peaks/Signals | References |

| ¹H NMR (in D₂O) | δ 6.859 ppm, δ 6.941 ppm | [12] |

| ¹³C NMR (in D₂O) | δ 119.054 ppm, δ 123.83 ppm, δ 146.711 ppm | [12] |

| IR (KBr disc) | Bands characteristic for C-O stretching with iron bonded to oxygen at 1439 cm⁻¹ and 1220 cm⁻¹. | [13] |

| UV-Vis | Absorption band at 275 nm in aqueous solution. | [13] |

Reactivity and Key Reactions

This compound's reactivity is dominated by the two adjacent hydroxyl groups on the benzene ring, which make it an excellent chelating agent and susceptible to oxidation.

Oxidation

This compound is readily oxidized, a reaction of significant interest in both synthetic chemistry and biochemistry. Upon exposure to air or other oxidizing agents, it is converted to the corresponding o-benzoquinone.[1][14] This oxidation is responsible for the browning of cut fruits and vegetables, a process catalyzed by the enzyme polyphenol oxidase.[1][5] In the laboratory, oxidizing agents like silver ammonia solution, Fehling's reagent, or sodium metaperiodate can be used to achieve this transformation.[3][14] The oxidation can proceed further, leading to polymerization and the formation of humic-like substances.[14]

Caption: Oxidation of this compound to o-benzoquinone.

Complexation with Metal Ions

The ortho-dihydroxy arrangement makes this compound an excellent bidentate chelating ligand for a wide range of metal ions.[1] It reacts with ferric (Fe³⁺) ions to form distinctly colored complexes. For instance, with ferric chloride in an aqueous solution, it produces a green coloration.[1] In alkaline solutions, it forms a red-colored tris(catecholato)ferrate(III) complex, [Fe(C₆H₄O₂)₃]³⁻.[1][3] This strong chelating ability is fundamental to its role in coordination chemistry and has implications for its biological activity and potential applications in drug development and materials science.[15][16]